molecular formula C10H12N2O B13152871 N,N,5-Trimethylbenzo[d]isoxazol-3-amine

N,N,5-Trimethylbenzo[d]isoxazol-3-amine

Cat. No.: B13152871
M. Wt: 176.21 g/mol
InChI Key: CACJGHWZROUWHO-UHFFFAOYSA-N
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Description

N,N,5-Trimethylbenzo[d]isoxazol-3-amine is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of acetyl acetonitrile with p-toluenesulfonyl hydrazide to form a hydrazone intermediate, which then undergoes a ring closure reaction with hydroxylamine under alkaline conditions .

Industrial Production Methods

Industrial production methods for N,N,5-Trimethylbenzo[d]isoxazol-3-amine are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N,5-Trimethylbenzo[d]isoxazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted isoxazole derivatives .

Scientific Research Applications

N,N,5-Trimethylbenzo[d]isoxazol-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N,N,5-Trimethylbenzo[d]isoxazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,5-Trimethylbenzo[d]isoxazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N,N,5-trimethyl-1,2-benzoxazol-3-amine

InChI

InChI=1S/C10H12N2O/c1-7-4-5-9-8(6-7)10(11-13-9)12(2)3/h4-6H,1-3H3

InChI Key

CACJGHWZROUWHO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2N(C)C

Origin of Product

United States

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